Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methoxybenzyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly referred to as the “click” reaction. The process involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
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Step 1: Synthesis of Azide Intermediate
- The azide intermediate can be synthesized by reacting 4-methoxybenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures.
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Step 2: Cycloaddition Reaction
- The azide intermediate is then reacted with ethyl propiolate in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) in a solvent such as water or a mixture of water and an organic solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures.
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Step 3: Purification
- The resulting product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, scaling up of the reaction, and implementation of continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
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Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
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Substitution
- Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as halides or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has found applications in various fields of scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
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Biology
- Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
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Medicine
- Explored for its potential use in drug discovery and development.
- Studied for its ability to interact with specific biological targets and pathways.
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Industry
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxybenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives to highlight its uniqueness:
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Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
- Similar structure but contains a pyrazole ring instead of a triazole ring.
- Different chemical reactivity and biological activity.
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1-(4-Methoxybenzyl)-2-phenyl-1H-indole-4-carbaldehyde
- Contains an indole ring instead of a triazole ring.
- Exhibits different pharmacological properties and applications.
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Bis(3-((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl
- Contains a dithiin ring and two methoxybenzyl groups.
- Different chemical and biological properties.
This compound stands out due to its unique combination of functional groups and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)12-9-16(15-14-12)8-10-4-6-11(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLGXZVEAIOPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513439 | |
Record name | Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81581-05-7 | |
Record name | Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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